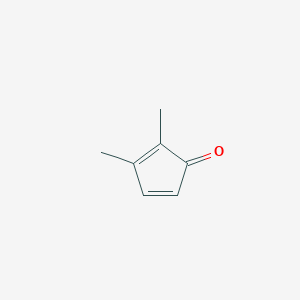
2,3-Dimethylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C7H8O It is a derivative of cyclopentadienone, characterized by the presence of two methyl groups at the 2 and 3 positions of the cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentadienone ring. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclopentanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentanone derivatives.
Substitution: Halogenated or nitrated cyclopentadienone derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylcyclopenta-2,4-dien-1-one involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, which are crucial in forming complex molecular structures. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-2,4-dien-1-one: The parent compound without the methyl groups.
Tetraphenylcyclopentadienone: A derivative with four phenyl groups, used as a ligand in organometallic chemistry.
2,5-Dimethylcyclopenta-2,4-dien-1-one: Another methyl-substituted derivative.
Uniqueness
2,3-Dimethylcyclopenta-2,4-dien-1-one is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and studying their properties.
Propiedades
Número CAS |
870533-07-6 |
|---|---|
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
2,3-dimethylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-4-7(8)6(5)2/h3-4H,1-2H3 |
Clave InChI |
RKCHNAXAUIOPKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


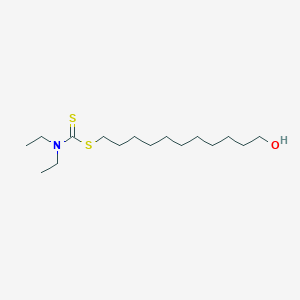

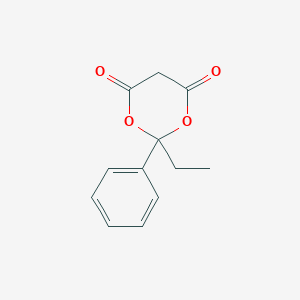
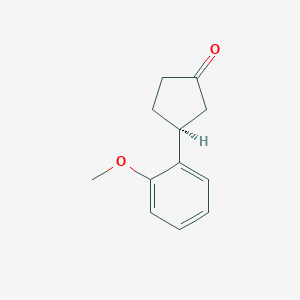
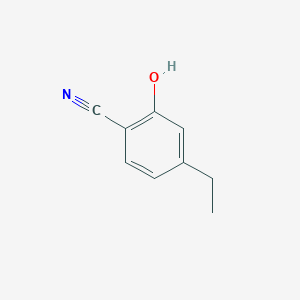
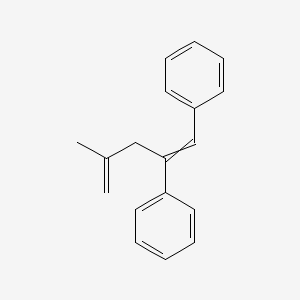
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
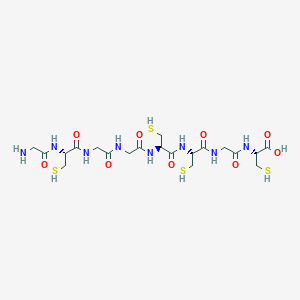
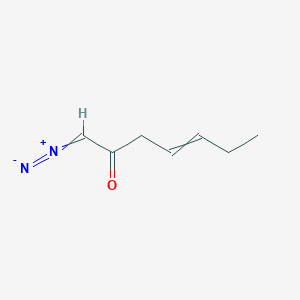
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
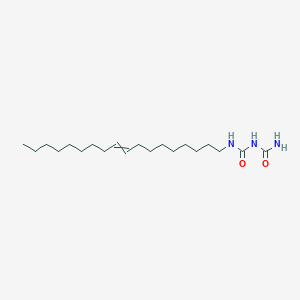
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
